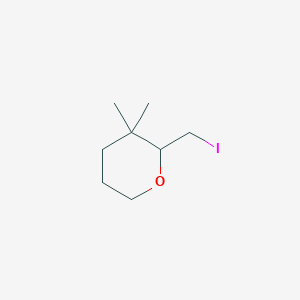

2-(Iodomethyl)-3,3-dimethyloxane

Description

2-(Iodomethyl)-3,3-dimethyloxane is a halogenated cyclic ether characterized by a six-membered oxane ring substituted with an iodomethyl group at the C2 position and two methyl groups at the C3 positions. While direct physicochemical data for this compound are absent in the provided evidence, its structural analogs and synthesis-related reagents offer insights into its behavior .

Properties

IUPAC Name |

2-(iodomethyl)-3,3-dimethyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO/c1-8(2)4-3-5-10-7(8)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAJCBALZRXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-3,3-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 3,3-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-3,3-dimethyloxane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines.

Oxidation Reactions: Products include aldehydes and ketones.

Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-3,3-dimethyloxane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for more complex molecules.

Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems and their interactions with biomolecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-3,3-dimethyloxane involves the reactivity of the iodomethyl group. This group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The oxane ring provides stability to the molecule and influences its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodinated Cyclic Ethers and Halogenated Derivatives

A key comparison lies in halogen positioning and ring size:

- Iodomethane (CH₃I) : Though a simple alkyl iodide, its high electrophilicity contrasts with 2-(Iodomethyl)-3,3-dimethyloxane, where the iodine is tethered to a sterically hindered oxane ring. This reduces its volatility (iodomethane boils at 42°C) and alters its stability in light-mediated decomposition .

- 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (69352-04-1) : This benziodoxole derivative shares the iodine atom and dimethyl groups but incorporates an aromatic ring. The aromatic system enhances stability compared to the aliphatic oxane backbone in the target compound, affecting reactivity in cross-coupling reactions .

Oxane and Oxolane Derivatives

- 2-(3,3-Dimethyloxolan-2-yl)acetic acid (2228698-47-1): This oxolane (five-membered ring) derivative lacks iodine but features a carboxylic acid substituent.

- 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane : The epoxide (oxirane) moiety introduces electrophilic sites absent in this compound, enabling distinct reactivity, such as nucleophilic attacks at the strained oxygen .

Steric and Electronic Effects

The dimethyl groups at C3 in this compound impose significant steric hindrance, reducing accessibility to the iodine atom compared to less-substituted analogs like methyl 2-iodobenzoate (610-97-9). The latter’s planar aromatic system allows for easier substitution, whereas the oxane ring’s conformation may slow reaction kinetics .

Data Table: Key Properties of Comparable Compounds

Stability and Handling Considerations

The iodine substituent in this compound likely renders it light-sensitive, akin to iodomethane. Storage under inert atmospheres and opaque containers would be critical, as inferred from handling protocols for similar iodinated compounds .

Biological Activity

2-(Iodomethyl)-3,3-dimethyloxane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its unique molecular structure, which includes an iodomethyl group that may enhance its reactivity and interactions with biological targets. The presence of iodine can influence the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in Journal of Medicinal Chemistry found that derivatives of this compound displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects

In vitro studies have shown that this compound may possess anticancer properties. For instance, it was found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, which can disrupt normal cellular functions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity .

Case Study 2: Anticancer Activity

Another study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with higher concentrations of the compound .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃I |

| Antimicrobial MIC | 32 µg/mL (E. coli) |

| Anticancer IC50 | 15 µM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.